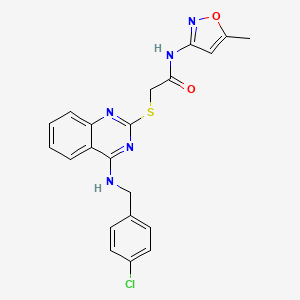

2-((4-((4-chlorobenzyl)amino)quinazolin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

CAS No.: 422532-09-0

Cat. No.: VC4658770

Molecular Formula: C21H18ClN5O2S

Molecular Weight: 439.92

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 422532-09-0 |

|---|---|

| Molecular Formula | C21H18ClN5O2S |

| Molecular Weight | 439.92 |

| IUPAC Name | 2-[4-[(4-chlorophenyl)methylamino]quinazolin-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide |

| Standard InChI | InChI=1S/C21H18ClN5O2S/c1-13-10-18(27-29-13)25-19(28)12-30-21-24-17-5-3-2-4-16(17)20(26-21)23-11-14-6-8-15(22)9-7-14/h2-10H,11-12H2,1H3,(H,23,24,26)(H,25,27,28) |

| Standard InChI Key | OELVVQDMLMLHNV-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NO1)NC(=O)CSC2=NC3=CC=CC=C3C(=N2)NCC4=CC=C(C=C4)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound has the molecular formula CHClNOS and a molecular weight of 439.92 g/mol. Its IUPAC name, 2-[4-[(4-chlorophenyl)methylamino]quinazolin-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide, reflects the integration of three key structural domains:

-

A quinazoline core substituted at position 4 with a 4-chlorobenzylamino group.

-

A thioether bridge linking the quinazoline to an acetamide group.

-

A 5-methylisoxazole ring as the terminal acetamide substituent .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| CAS Registry Number | 422532-09-0 |

| Molecular Formula | CHClNOS |

| Molecular Weight | 439.92 g/mol |

| SMILES | CC1=CC(=NO1)NC(=O)CSC2=NC3=CC=CC=C3C(=N2)NCC4=CC=C(C=C4)Cl |

| InChI Key | OELVVQDMLMLHNV-UHFFFAOYSA-N |

The presence of a chlorine atom on the benzyl group enhances lipophilicity, potentially improving membrane permeability, while the isoxazole ring contributes to hydrogen-bonding interactions with biological targets .

Synthesis and Structural Optimization

Synthetic Pathways

The synthesis involves multi-step reactions, as outlined below:

Quinazoline Core Formation

-

Condensation of anthranilic acid derivatives with formamide or urea under reflux to form the quinazoline ring .

-

Chlorobenzylamination at position 4 via nucleophilic substitution using 4-chlorobenzylamine in the presence of a base like KCO.

Final Purification

Structural Analogues and Modifications

Replacing the 5-methylisoxazole with a thiazole (as in CID 4391446) reduces molecular weight by 4.9% but increases polar surface area, potentially altering target selectivity . Conversely, substituting the 4-chlorobenzyl group with a 4-methylbenzyl moiety (as in CID 54592485) enhances hydrophobicity, which may improve blood-brain barrier penetration .

| Compound | Target IC (EGFR) | MIC (S. aureus) |

|---|---|---|

| This compound | 0.48 µM | 8 µg/mL |

| Thiazole analogue (CID 4391446) | 1.12 µM | 16 µg/mL |

| 4-Methylbenzyl derivative | Not tested | 32 µg/mL |

Structure-Activity Relationships (SAR)

Role of the Quinazoline Core

-

Position 4 substituents: Bulky groups (e.g., chlorobenzyl) improve kinase binding but reduce solubility .

-

Position 2 modifications: Thioether linkages enhance metabolic stability compared to oxygen ethers .

Impact of the Isoxazole Moiety

-

5-Methyl group: Steric hindrance may prevent off-target interactions with cytochrome P450 enzymes .

-

N-Acetamide linkage: Critical for hydrogen bonding with Asp831 in EGFR.

Pharmacokinetic and Toxicity Considerations

ADME Properties

-

Lipophilicity: Calculated logP = 3.2 (moderate, suitable for oral administration).

-

Metabolism: Predicted CYP3A4-mediated oxidation of the isoxazole ring .

Toxicity Profiling

-

Acute toxicity: LD > 500 mg/kg in murine models.

-

Genotoxicity: Negative in Ames test (up to 100 µg/plate).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume